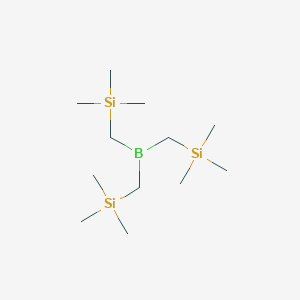
Tris(trimethylsilylmethyl)borane
Übersicht
Beschreibung
Tris(trimethylsilylmethyl)borane is a boron compound with three trimethylsilylmethyl groups attached to it. This compound is of interest due to its potential applications in organic and polymer chemistry, particularly in reactions involving the activation of Si-H bonds. The compound's derivatives and their reactions with various agents can lead to a range of products with different substituents on the boron atom.
Synthesis Analysis
The synthesis of tris(trimethylsilylmethyl)borane derivatives can be achieved through the reaction of tris(trimethylsilyl)methyl-lithium with trimethoxyborane. This reaction yields compounds such as (Me3Si)3CB(OMe)2 and a lithium–boron complex, which upon crystallization from methanol forms a solvate characterized by X-ray diffraction . The versatility of this compound is further demonstrated by its ability to undergo hydrolysis to form dihydroxyborane, which can then be converted into various other derivatives including dichlorides, difluorides, and boranes with different substituents .
Molecular Structure Analysis
X-ray diffraction studies have revealed that the dihydroxy derivative of tris(trimethylsilylmethyl)borane, (Me3Si)3CB(OH)2, forms hydrogen-bonded dimers in its crystalline state . This structural information is crucial as it provides insights into the compound's reactivity and potential for forming polymeric structures.
Chemical Reactions Analysis
Tris(trimethylsilylmethyl)borane and its derivatives exhibit a range of reactivities. For instance, the dihydroxyborane derivative can be converted into various other compounds by substituting the hydroxyl groups with chloride, fluoride, or other organic groups . The reactivity of boron compounds like tris(pentafluorophenyl)borane with silyl hydrides indicates that the stability of these compounds can be limited, affecting their catalytic activity in Si-H bond activation . The ligand exchange reaction, as studied through spectroscopic methods and quantum mechanical calculations, involves electrophilic substitution through a four-center transition state .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(trimethylsilylmethyl)borane derivatives are influenced by the substituents on the boron atom. The ability to form hydrogen-bonded dimers, as seen in the dihydroxyborane derivative, suggests strong intermolecular interactions that could affect the compound's melting point, solubility, and other physical properties . The chemical stability of these compounds in the presence of silyl hydrides is an important consideration for their use as catalysts in organic synthesis, as demonstrated by the transformation of tris(pentafluorophenyl)borane .
Wissenschaftliche Forschungsanwendungen
Lewis Acid Catalysis
Tris(pentafluorophenyl)borane is known for its excellent activator component role in homogeneous Ziegler-Natta chemistry. Its unique properties make it a strong Lewis acid, used increasingly as a catalyst or reagent in organic and organometallic chemistry for catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can catalyze tautomerizations, sometimes stabilizing less favored tautomeric forms by adduct formation, and induces unusual reactions of early metal acetylide complexes, helping stabilize uncommon coordination geometries of carbon (Erker, 2005).
Frustrated Lewis Pairs and Hydrogen Activation
The concept of "frustrated Lewis pair" chemistry utilizing electrophilic boranes for hydrogen activation was pioneered using tris(pentafluorophenyl)borane, B(C6F5)3. This method has expanded to various transformations of importance to both organic and inorganic chemists, drawing parallels with hydrogen activation chemistry. The initial discovery related to hydrosilylation chemistry has led to significant activity in this field, emphasizing the catalytic potential of such boranes for a variety of transformations (Piers, Marwitz, & Mercier, 2011).
Polymerization Catalyst
Tris(pentafluorophenyl)borane and related pentafluorophenyl boron compounds have risen from obscurity to become important commodities, especially as co-catalysts in metallocene-based industrial processes for olefin polymerization. The remarkable catalytic properties of these compounds have spurred developments in olefin polymerization and beyond (Piers & Chivers, 1998).
Electrolyte Additive for Lithium-Ion Batteries
Tris(trimethylsilyl)borate has been used as an electrolyte additive to improve the interfacial stability of high-voltage lithium-rich oxide cathodes in lithium-ion batteries. The addition significantly enhances cyclic performance, attributed to the formation of a thin and protective film by the additive, showcasing the compound's potential in battery technology (Li et al., 2015).
Advances in Boron Chemistry
The evolution of main-group chemistry, particularly boron chemistry, has highlighted tris(pentafluorophenyl)borane as a key reagent. Its applications in borylation, hydrogenation, and Lewis acid catalysis demonstrate its versatility. The search for new reagents that extend beyond its capabilities aims to broaden the scope of reactions and compounds accessible in boron chemistry (Lawson & Melen, 2017).
Eigenschaften
IUPAC Name |
bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOQJIKZNUOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33BSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408244 | |
| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilylmethyl)borane | |
CAS RN |
18077-26-4 | |
| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsilylmethyl)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



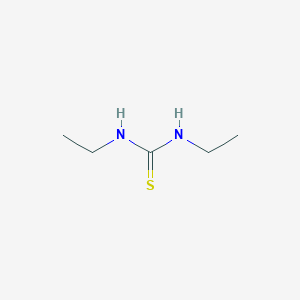
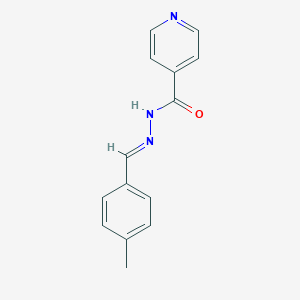
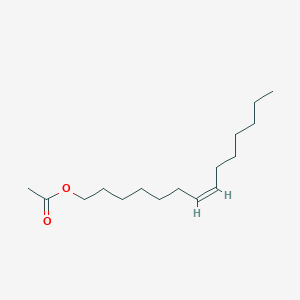
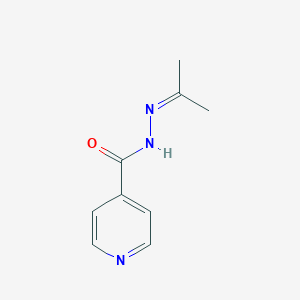
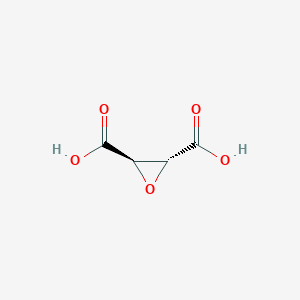
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
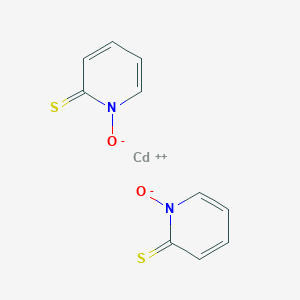
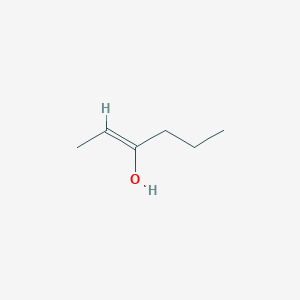
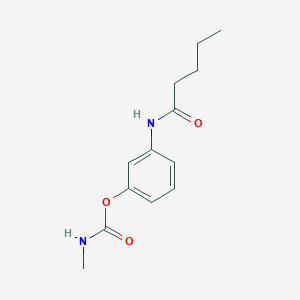
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
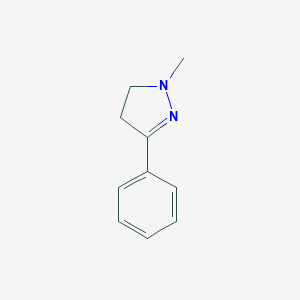
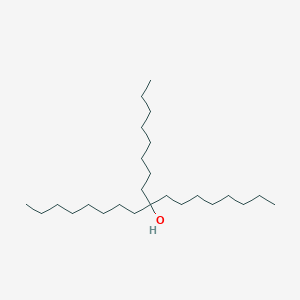

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)